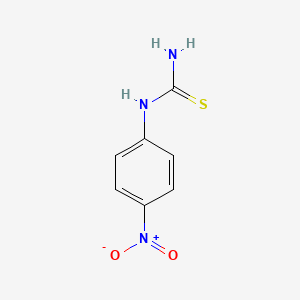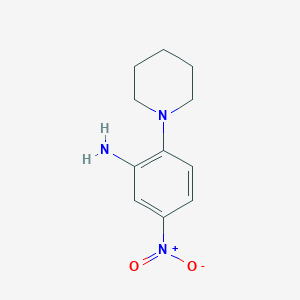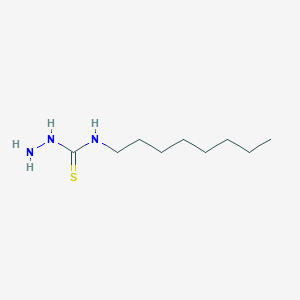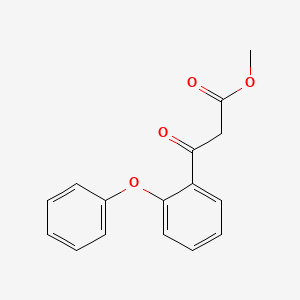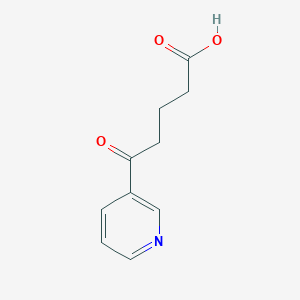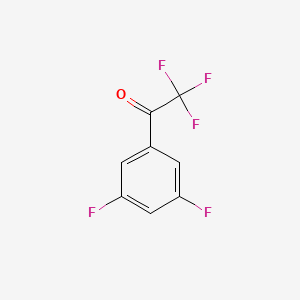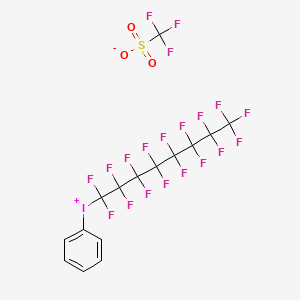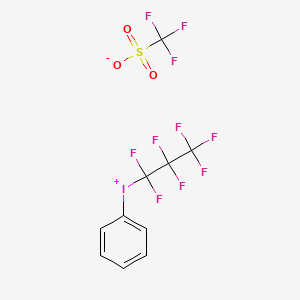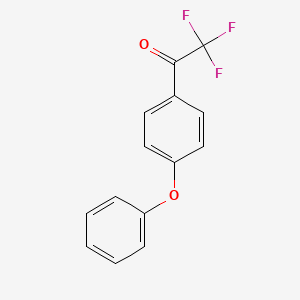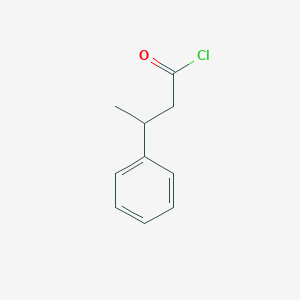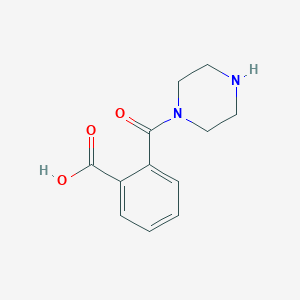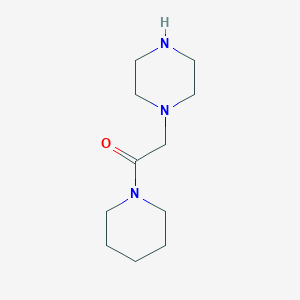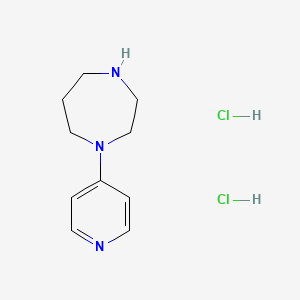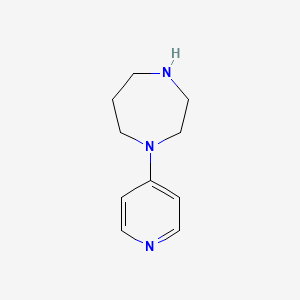![molecular formula C11H12ClNO3 B1302342 Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate CAS No. 15386-84-2](/img/structure/B1302342.png)
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate
カタログ番号 B1302342
CAS番号:
15386-84-2
分子量: 241.67 g/mol
InChIキー: NEGQZYYDIHYHMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate, also known as ethyl 4-chloro-3-oxobutanoate, is an organic chemical compound containing chlorine, carbon, nitrogen, and oxygen atoms. It has a molecular weight of 241.67 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate can be represented by the InChI code1S/C11H12ClNO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) . This indicates that the molecule consists of a chlorophenyl group attached to an amino-oxopropanoate group via a nitrogen atom. Physical And Chemical Properties Analysis
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate is a powder . It has a molecular weight of 241.67 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .科学的研究の応用
1. Antimicrobial Activity of Thiophene Derivatives
- Summary of Application: Thiophene derivatives derived from ethyl (E)-5- (3- (dimethylamino)acryloyl)-4-methyl-2- (phenylamino)thiophene-3-carboxylate have been studied for their antimicrobial activity. These compounds were prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .
- Methods of Application: The structure elucidation of the designed compounds was derived from their spectral information .
- Results or Outcomes: The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of the thiophene ring significantly affect their biological activity. The pyridine side chain derivatives in compounds 7a, 7b, and 8 showed excellent antimicrobial activity .
2. Biological Potential of Indole Derivatives
- Summary of Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
3. Antiviral Activity of Indole Derivatives
- Summary of Application: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: The compounds were tested for their inhibitory activity against influenza A .
- Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
4. Therapeutic Potential of Quinoline Derivatives
- Summary of Application: A novel class of 7-(4-((6-(chloromethyl)-3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives were developed .
- Methods of Application: The derivatives were synthesized using 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as the starting material .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the source .
5. Antiviral Activity of β-amino-γ-sultone Derivatives
- Summary of Application: β-amino-γ-sultone has been described as a useful intermediate for the synthesis of previously virtually unknown 3H-[1,2]oxathiolo[4,3-b]pyridine 1,1-dioxide bicyclic heterocyclic systems .
- Methods of Application: These novel structures were evaluated against HIV, HCMV, VZV, and a broad variety of other DNA/RNA viruses .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the source .
6. Antiviral Properties of Heterocyclic Compounds
- Summary of Application: Heterocyclic compounds are obtaining importance in the field of medicinal chemistry because of the broad spectrum of their physiological activities . Among N- and S-containing heterocycles, indole, imidazole, thiazole, pyridine, and quinaxoline derivatives are especially attractive .
- Methods of Application: Various scaffolds of these heterocycles were synthesized for screening different pharmacological activities .
- Results or Outcomes: From the literature, it is revealed that these heterocyclic derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
特性
IUPAC Name |
ethyl 3-(4-chloroanilino)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGQZYYDIHYHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934863 | |
| Record name | Ethyl 3-(4-chloroanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate | |
CAS RN |
15386-84-2 | |
| Record name | Malonanilic acid, 4'-chloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(4-chloroanilino)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Potassium ethyl malonate (3.2 g), 1-hydroxybenzotriazole (2.1 g) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (4.5 g) were successively added to a solution of 4-chloroaniline (2.0 g) in N,N-dimethylformamide (20 ml) at room temperature, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with ethyl acetate and washed with a saturated aqueous solution of sodium hydrogencarbonate, a 10% aqueous solution of citric acid and saturated aqueous solution of sodium chloride. After the resultant organic layer was dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure to obtain the title compound (4.0 g).


Quantity
4.5 g
Type
reactant
Reaction Step One




Name
Synthesis routes and methods II
Procedure details


To a solution of 4-chloroaniline (2.0 g) in N,N-dimethylformamide (20 mL) were sequentially added at room temperature potassium ethyl malonate (3.2 g), 1-hydroxybenzotriazole (2.1 g), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (4.5 g), followed by stirring at room temperature for 2 hours. The reaction mixture was diluted with ethyl acetate and washed with saturated aqueous sodium hydrogencarbonate, 10% aqueous citric acid, and saturated brine. The organic layer was dried over sodium sulfate anhydrate, and the solvent was distilled away under reduced pressure, to thereby give the title compound (4.0 g).



Quantity
4.5 g
Type
reactant
Reaction Step One



Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

